Triethyl 4-phosphonocrotonate

Catalog No.
S1507941
CAS No.
10236-14-3
M.F
C10H19O5P
M. Wt
250.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl 4-phosphonocrotonate

CAS Number

10236-14-3

Product Name

Triethyl 4-phosphonocrotonate

IUPAC Name

ethyl (E)-4-diethoxyphosphorylbut-2-enoate

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

InChI

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+

InChI Key

LXLODBXSCRTXFG-BQYQJAHWSA-N

SMILES

CCOC(=O)C=CCP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C=CCP(=O)(OCC)OCC

Isomeric SMILES

CCOC(=O)/C=C/CP(=O)(OCC)OCC

Organic Synthesis

TEPC serves as a valuable building block in organic synthesis for the construction of complex molecules. Its versatility arises from the presence of both the reactive phosphonate group and the unsaturated ester functionality. The phosphonate group can undergo various reactions, including alkylation, allylation, and coupling reactions, allowing for the introduction of diverse functionalities. The α,β-unsaturation of the ester moiety enables participation in cycloaddition and condensation reactions, leading to the formation of cyclic and polycyclic structures. Several studies have employed TEPC for the synthesis of biologically active compounds, such as heterocycles, natural products, and pharmaceuticals [, ].

Material Science

TEPC has been explored for its potential applications in material science due to its ability to form self-assembled structures. The interplay between the hydrophobic ethyl groups and the polar phosphonate moiety can lead to the formation of micelles, vesicles, and other supramolecular assemblies. These structures possess unique properties that can be exploited in various material science applications, including drug delivery, catalysis, and sensor development [, ].

Molecular Structure Analysis

The TEPC molecule features a central carbon chain with a double bond between the second and third carbon atoms. A phosphate group (PO(OEt)2) is bonded to the second carbon, and an ethoxycarbonyl group (CH3CH2COOCH2CH3) is linked to the fourth carbon []. This structure provides TEPC with functional groups that can participate in various chemical reactions [, ].


Chemical Reactions Analysis

TEPC's key function lies in its reactivity as a precursor molecule in organic synthesis. Here are some documented examples:

  • Synthesis of Iminodipropionic Acid: TEPC serves as a reactant in the synthesis of iminodipropionic acid, a key component in imitating natural peptides [].
  • DNA Polymerization Studies: Research has explored TEPC as a leaving group to study DNA polymerization by HIV-1 reverse transcriptase [].

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility for TEPC might not be readily available due to its potential existence as a mixture of isomers [].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl (E)-4-diethoxyphosphorylbut-2-enoate

Dates

Modify: 2023-08-15

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